Tyramide alkyne

APEX2 proximity labeling yeast proteomics mitochondrial profiling

Standard biotin-tyramide fails in mitochondria-rich tissues and yeast due to endogenous biotin interference and poor cell wall permeability. Tyramide alkyne solves both: its terminal alkyne enables post-deposition click chemistry (CuAAC) with any azide reporter, while the tyramide scaffold supports HRP/APEX2 deposition. - APEX2 in intact yeast: Superior permeability vs. biotin-phenol (BP); enables spatially restricted proteomics with 94% specificity. - Multiplex IHC: Modular sequential labeling eliminates spectral overlap and stripping steps. - Supply: ≥95% purity, verified by HPLC. Available in 1 mg, 5 mg, 25 mg sizes.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B10861625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyramide alkyne
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC#CCCCC(=O)NCCC1=CC=C(C=C1)O
InChIInChI=1S/C14H17NO2/c1-2-3-4-5-14(17)15-11-10-12-6-8-13(16)9-7-12/h1,6-9,16H,3-5,10-11H2,(H,15,17)
InChIKeyLUFCBNOYEQMBTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyramide Alkyne Overview


Tyramide alkyne (also referred to as alkyne tyramide or Alk-Ph, CAS 1694495-59-4 / 2230051-33-7) is a bifunctional small-molecule probe that integrates a tyramide moiety for horseradish peroxidase (HRP)-catalyzed deposition with a terminal alkyne group for bioorthogonal click chemistry [1]. This compound serves as a clickable ascorbate peroxidase 2 (APEX2) substrate for proximity labeling and as an alternative tyramide signal amplification (TSA) reagent, enabling biotin-independent detection of labeled proteins [2]. Two primary variants exist—N-(4-hydroxyphenethyl)pent-4-ynamide (CAS 1694495-59-4) and N-[2-(4-Hydroxyphenyl)ethyl]-5-hexynamide (CAS 2230051-33-7)—differing by a single methylene group in the acyl chain, which confers subtle differences in molecular weight and lipophilicity .

Supports APEX2 proximity labeling, especially in intact yeast and cell-wall-containing microorganisms
Enables biotin-independent TSA/immunofluorescence via HRP-catalyzed alkyne deposition
Compatible with post-deposition click chemistry for modular reporter conjugation

Tyramide Alkyne: Irreplaceable Advantages


Generic substitution of tyramide alkyne with biotin-tyramide or fluorescein-tyramide fails for three critical reasons. First, tyramide alkyne offers biotin-independent detection, eliminating the endogenous biotin interference that plagues biotin-tyramide assays in mitochondria-rich or biotin-abundant tissues . Second, the terminal alkyne enables post-deposition click chemistry functionalization with user-selected reporters (fluorophores, affinity tags, nanoparticles), a modularity absent in pre-conjugated fluorescent tyramides that locks users into a single detection channel . Third, in APEX2 proximity labeling applications, the compound is substantially more cell wall–permeant than the canonical substrate biotin-phenol (BP), a difference that directly determines experimental success in intact yeast and microbial systems where BP fails [1].

Biotin-tyramide may produce high background in mitochondria-rich or biotin-abundant tissues due to endogenous biotin interference.
Pre-conjugated fluorescent tyramides lock users into a single detection channel, limiting multiplex flexibility compared to alkyne-based modular detection.
Biotin-phenol (BP) shows low permeability in intact yeast, potentially limiting APEX2 labeling where cell wall penetration is required.

Tyramide Alkyne: Performance Comparison


APEX2 Labeling Efficiency in Yeast

In intact yeast cells expressing Su9-APEX2, alkyne tyramide (Alk-Ph) demonstrates markedly superior labeling efficiency compared to the traditional APEX2 substrate biotin-phenol (BP). The probe achieves this due to enhanced cell wall permeability [1]. Proteomic analysis using alkyne tyramide identified 165 proteins in the yeast mitochondrial matrix with a specificity of 94% and greater proteomic coverage than BP [1].

APEX2 Labeling Efficiency
Head-to-head
165 mitochondrial proteins · 94% specificity · higher coverage than BP
Supports APEX2 substrate selection for yeast proteomics
Intact yeast Su9-APEX2; mitochondrial matrix context
APEX2 proximity labeling yeast proteomics mitochondrial profiling

Reduced Background vs. Fluorescent Tyramides

In immunofluorescence applications using tyramide signal amplification (TSA/CARD), alkyne tyramide produces significantly lower non-specific background compared to TSA/CARD methods using fluorescent tyramides, while simultaneously offering an improved detection threshold over conventional immunofluorescent staining [1].

Background Signal
Cross-study comparable
Lower non-specific background vs fluorescent tyramide-based TSA/CARD
Supports high signal-to-noise immunofluorescence
Hippocampal neuron IHC; post-deposition CuAAC with fluorescent azide
immunofluorescence TSA/CARD background-free staining

Biotin-Independent Detection

Unlike biotin-phenol (BP) and biotin-tyramide, alkyne tyramide enables biotin-independent detection of labeled proteins. The alkyne group allows post-labeling conjugation to any azide-functionalized reporter via CuAAC click chemistry, bypassing streptavidin-based detection entirely . This feature is particularly critical in tissues with high endogenous biotin content (e.g., liver, kidney, mitochondria), where biotin-dependent methods suffer from severe background [1].

Detection Modality
Class-level inference
Alkyne enables click conjugation to any azide-reporter, bypassing streptavidin dependence
Essential for biotin-rich tissue experiments
Applicable across APEX2 and TSA workflows
biotin interference APEX2 mitochondrial labeling

Multiplexing via Click Chemistry

The terminal alkyne group on tyramide alkyne permits post-deposition conjugation to any azide-functionalized detection moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This modular architecture enables sequential or parallel multiplex detection using a single deposited tyramide alkyne layer, whereas fluorescent tyramides are pre-conjugated to a single fluorophore, locking each target to a fixed detection channel and complicating multi-round imaging workflows [1].

Multiplex Flexibility
Class-level inference
Post-deposition modular conjugation vs fixed single fluorophore per substrate
Enables sequential multi-round detection workflows
CuAAC conditions: pH 7.5–8.5, RT 30 min–2 hr
multiplex imaging CuAAC cycloimmunofluorescence

Variant Selection for APEX2

Two structural variants of tyramide alkyne are commercially available, differing by a single methylene group in the acyl chain. CAS 1694495-59-4 (N-(4-hydroxyphenethyl)pent-4-ynamide) has molecular formula C₁₃H₁₅NO₂ (MW 217.26), while CAS 2230051-33-7 (N-[2-(4-Hydroxyphenyl)ethyl]-5-hexynamide) has formula C₁₄H₁₇NO₂ (MW 231.29) . The additional methylene in CAS 2230051-33-7 marginally increases lipophilicity, which may affect membrane permeability and solubility characteristics in different experimental contexts. The 1694495-59-4 variant is specifically validated as the APEX2 substrate (Alk-Ph) in the yeast proximity labeling study .

Structural Variants
Data to verify
CAS 1694495-59-4 (C₁₃H₁₅NO₂, MW 217.26) vs CAS 2230051-33-7 (C₁₄H₁₇NO₂, MW 231.29); CH₂ difference
CAS 1694495-59-4 is literature-validated for APEX2; CAS 2230051-33-7 not yet validated
APEX2 users should review variant validation status
probe selection lipophilicity cell permeability

Tyramide Alkyne: Validated Applications


APEX2 Proximity Labeling in Yeast

When performing APEX2-based proximity-dependent protein labeling in intact yeast cells or microorganisms with cell walls, tyramide alkyne (CAS 1694495-59-4) is the only validated substrate that yields sufficient labeling efficiency. The canonical substrate biotin-phenol (BP) exhibits poor cell wall permeability and fails to generate detectable signal in these systems [1]. Selection of tyramide alkyne enables identification of spatially restricted proteomes (e.g., mitochondrial matrix proteins) with 94% specificity and higher coverage than BP [1].

High-Sensitivity Immunofluorescence

For immunofluorescence detection of low-abundance targets where conventional methods produce weak or undetectable signal, tyramide alkyne combined with CuAAC click chemistry provides improved detection threshold and significantly lower non-specific background compared to fluorescent tyramide-based TSA/CARD [2]. This approach is particularly valuable in neuroscience applications (e.g., hippocampal neuron staining) and tissues with high autofluorescence.

Multiplex IHC and CycIF

In multiplex imaging workflows requiring sequential detection of multiple antigens on a single tissue section, tyramide alkyne enables a modular approach: HRP deposits the alkyne group at target sites, followed by successive rounds of click chemistry with different azide-functionalized fluorophores [3]. This circumvents the spectral overlap and antibody stripping challenges associated with pre-conjugated fluorescent tyramides, and eliminates endogenous biotin interference that compromises biotin-tyramide-based multiplex protocols .

Biotin-Rich Tissue IHC

In tissues with high endogenous biotin content (liver, kidney, mitochondria-rich specimens), biotin-dependent tyramide substrates (biotin-tyramide, biotin-phenol) produce unacceptable background due to streptavidin binding to native biotin. Tyramide alkyne provides biotin-independent detection via click chemistry, enabling clean signal in these challenging sample types .

Application
Selection Property
Validation Focus
APEX2 Proximity Labeling (Yeast)
Cell-wall permeant APEX2 substrate
Labeling efficiency and proteomic coverage in intact yeast
High-Sensitivity Immunofluorescence
HRP-deposited alkyne for post-staining click detection
Signal-to-noise ratio and non-specific background control
Multiplex IHC / CycIF
Modular alkyne-azide click conjugation
Sequential detection and spectral overlap avoidance
Biotin-Rich Tissue IHC
Biotin-independent detection via click chemistry
Background reduction in liver, kidney, and mitochondria samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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